molecular formula C12H16FN3O2 B12221108 5-Fluoro-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine

5-Fluoro-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B12221108
M. Wt: 253.27 g/mol
InChI Key: UOJMABYRTDONGF-UHFFFAOYSA-N
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Description

5-Fluoro-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts, such as palladium, and reagents like boron compounds for Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.

    Substitution: The fluoro group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine compounds.

Scientific Research Applications

5-Fluoro-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades and metabolic processes that are crucial for cellular function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • 5-Fluoro-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyridine
  • 5-Fluoro-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}benzene
  • 5-Fluoro-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}thiazole

Uniqueness

What sets 5-Fluoro-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine apart is its unique combination of the fluoro group and the oxetane-piperidine moiety, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H16FN3O2

Molecular Weight

253.27 g/mol

IUPAC Name

5-fluoro-2-[1-(oxetan-3-yl)piperidin-4-yl]oxypyrimidine

InChI

InChI=1S/C12H16FN3O2/c13-9-5-14-12(15-6-9)18-11-1-3-16(4-2-11)10-7-17-8-10/h5-6,10-11H,1-4,7-8H2

InChI Key

UOJMABYRTDONGF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)C3COC3

Origin of Product

United States

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